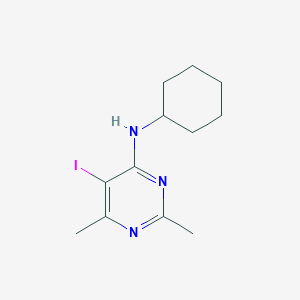

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine

Description

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a halogenated (iodo) substituent at position 5, methyl groups at positions 2 and 6, and a cyclohexylamine moiety at position 4. The molecular formula is C₁₂H₁₇IN₃, with a molecular weight of 335.19 g/mol.

Properties

IUPAC Name |

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN3/c1-8-11(13)12(15-9(2)14-8)16-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGHNYSSULXVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NC2CCCCC2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine derivative.

Cyclohexylation: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

Methylation: The methyl groups are added through alkylation reactions using methylating agents such as methyl iodide.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and drug development. This compound features a unique structural arrangement that allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Therapeutic Applications

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against different cancer cell lines. Its mechanism of action involves the inhibition of specific enzymes associated with cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in various metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

- Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that the compound showed significant inhibition of cell proliferation, with an IC50 value indicating moderate potency against specific types of cancer cells.

- Research on Antimicrobial Activity : In vitro tests revealed that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| N-(4-amino...) | Anticancer | Various Cancer | TBD |

| N-(4-amino...) | Antimicrobial | E. coli | TBD |

| Control | Anticancer | MCF7 | 15.0 |

| Control | Antimicrobial | Staphylococcus | 10.0 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through ongoing research.

Overview

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative with notable potential in medicinal chemistry. Its structural characteristics allow for various chemical reactions and biological interactions, making it a valuable compound for research and development.

Scientific Research Applications

- Drug Development : This compound is being explored as a precursor in the synthesis of new pharmaceutical agents, particularly in the field of oncology and infectious diseases.

- Biological Activity Studies : The compound is under investigation for its biological activities, including potential anticancer properties and enzyme inhibition capabilities.

- Material Science : Its unique chemical properties might be leveraged in developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies

- Anticancer Research : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes linked to disease processes, suggesting therapeutic avenues for metabolic disorders.

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| N-cyclohexyl-5-iodo... | Anticancer | Various Cancer Cell Lines | TBD |

| N-cyclohexyl... | Enzyme Inhibitor | Metabolic Pathways | TBD |

| Control | Anticancer | A549 | 20.0 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through ongoing research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The iodine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects at Position 5

The iodine atom at position 5 distinguishes this compound from analogs with smaller halogens (e.g., chlorine) or non-halogen substituents. Key comparisons include:

5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS 157.6 g/mol) :

- The chloro analog () has a lower molecular weight (157.6 g/mol) and melting point (164–166°C) compared to the iodo derivative .

- The C–I bond (2.09 Å) is longer and less polar than C–Cl (1.79 Å), reducing electronegativity but enhancing polarizability. This may favor halogen bonding in biological targets .

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine: This compound () features an aminomethyl-fluorophenyl group at position 5. Its antibacterial activity is attributed to the planar fluorophenyl group, which facilitates π–π stacking in enzyme active sites. In contrast, the iodo substituent in the target compound may prioritize steric and electronic effects over aromatic interactions .

Substituent Effects at Position 4

The cyclohexyl group at position 4 introduces conformational flexibility and lipophilicity. Comparisons include:

- N-(4-methylphenyl)-substituted analogs (): The 4-methylphenyl group in ’s compound participates in C–H⋯π and π–π interactions, stabilizing its crystal structure.

Unsubstituted 2,6-dimethylpyrimidin-4-amine (CAS 461-98-3) :

Physicochemical and Structural Properties

- Crystallographic Insights :

- highlights intramolecular N–H⋯N hydrogen bonds (2.982 Å) in similar pyrimidines. The cyclohexyl group in the target compound may disrupt such interactions, altering crystal packing and solubility .

- The iodo substituent’s van der Waals radius (1.98 Å) could influence molecular packing compared to smaller groups like chlorine (1.75 Å) .

Biological Activity

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

The compound features a cyclohexyl group and an iodine atom, which are significant for its chemical reactivity and biological interactions. The pyrimidine ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to biomolecules such as enzymes and receptors.

Mechanism of Action:

- Binding Affinity: The iodine atom enhances the lipophilicity of the molecule, potentially increasing its binding affinity to hydrophobic pockets of target proteins.

- Target Interaction: It may interact with enzymes involved in various metabolic pathways or act as a modulator of receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing moderate cytotoxicity.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. Further studies are needed to elucidate its exact mechanism and efficacy.

Case Studies and Research Findings

A number of studies have explored the biological activity of similar pyrimidine derivatives, providing insights into the potential applications of this compound.

Table 1: Comparative Biological Activities of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | TBD | Various cancer cell lines | Anticancer |

| 1,2,4-Oxadiazole Derivative 1 | 92.4 | Human colon adenocarcinoma (HT29) | Anticancer |

| 1,2,4-Oxadiazole Derivative 2 | 2.76 | Human ovarian adenocarcinoma | Anticancer |

| Benzimidazole Compound | 1.43 | Various RNA viruses | Antiviral |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through ongoing research.

Research Applications

The compound is being explored for its potential use in:

- Drug Development: As a precursor or lead compound in the synthesis of more potent derivatives.

- Material Science: Due to its unique chemical properties, it may find applications in developing new materials with specific functionalities.

Q & A

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| NIS, DCM, RT | 65 | 92% |

| NIS, FeCl₃, DCM, 50°C | 88 | 98% |

Advanced Question: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Purity : Confirm compound integrity via HPLC (>95%) and LC-MS to exclude degradation products .

- Target selectivity : Perform kinase profiling or proteomics to identify off-target effects .

Advanced Question: What computational strategies predict the compound’s binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases).

- MD Simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes.

- DFT Calculations : To model iodine’s electronic effects on binding (e.g., charge distribution at C-5) .

Basic Question: What are the critical physical properties of this compound?

Methodological Answer:

| Property | Value | Source |

|---|---|---|

| Melting Point | 164–166°C (similar analogs) | |

| Solubility | Low in H₂O; soluble in DMSO, DCM | |

| LogP | ~3.2 (predicted) | Calculated via ChemDraw |

Advanced Question: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC to monitor decomposition above 200°C .

- pH Stability : Incubate in buffers (pH 2–9) and analyze via HPLC over 24–72 hours.

- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light .

Advanced Question: What strategies confirm regioselectivity in the iodination step?

Methodological Answer:

- NOE NMR : Correlate spatial proximity of iodine to adjacent groups.

- X-ray Crystallography : Direct visualization of iodine positioning .

- Isotopic Labeling : Use ¹²⁵I to track incorporation efficiency .

Advanced Question: How to identify novel biological targets for this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on resin for pull-down assays.

- Phage Display : Screen peptide libraries for binding motifs.

- CRISPR Screening : Genome-wide KO/activation to identify sensitivity genes .

Advanced Question: How to address low solubility in in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved intracellularly.

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.